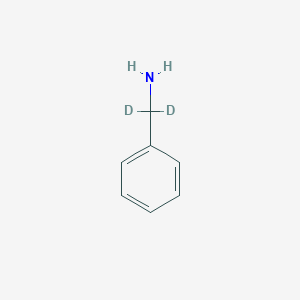

Benzyl-alpha,alpha-D2-amine

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Modern Chemistry

The heavier mass of deuterium can also influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.com By strategically placing deuterium atoms in a molecule, researchers can determine which bonds are broken during a reaction, helping to elucidate the reaction's step-by-step mechanism. symeres.com Furthermore, in medicinal chemistry, the introduction of deuterium can alter a drug's metabolic profile, potentially leading to improved stability, increased potency, and a better safety profile. clearsynth.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage. youtube.com

Overview of Benzyl-alpha,alpha-D2-amine as a Research Tool

This compound is a deuterated form of benzylamine (B48309) where the two hydrogen atoms on the alpha-carbon (the carbon atom attached to both the phenyl group and the amine group) are replaced with deuterium atoms. nih.gov This specific labeling makes it an important tool for a variety of research applications. Its primary utility lies in its application as an internal standard for quantitative analysis and in mechanistic studies of chemical and enzymatic reactions involving benzylamine and related compounds. The presence of the two deuterium atoms at a chemically significant position allows for precise tracking and differentiation from its non-deuterated counterpart in complex mixtures.

Historical Context of Deuterated Benzylamines in Chemical Studies

The use of deuterated benzylamines in scientific research has a well-established history, particularly in the fields of enzymology and physical organic chemistry. Early studies focused on understanding the mechanisms of enzyme-catalyzed reactions. For instance, stereospecifically deuterated benzylamines were synthesized to investigate the stereochemistry of hydrogen abstraction by various amine oxidases. nih.gov These studies were crucial in classifying enzymes based on which hydrogen (pro-R or pro-S) they selectively remove from the alpha-carbon of benzylamine. nih.gov

In physical organic chemistry, deuterated benzylamines have been instrumental in studying the kinetics and mechanisms of addition and substitution reactions. rsc.orgacs.org By measuring the kinetic isotope effect (kH/kD) with deuterated benzylamines, researchers have been able to probe the structure of transition states and understand the nature of bond-forming and bond-breaking steps in detail. rsc.orgacs.org These foundational studies have provided a deeper understanding of reaction pathways and the factors that control chemical reactivity.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dideuterio(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Labeling Methodologies of Benzyl Alpha,alpha D2 Amine

Direct Deuteration Approaches for Benzylamine (B48309)

Direct methods for the synthesis of Benzyl-alpha,alpha-D2-amine involve the exchange of hydrogen atoms for deuterium (B1214612) on the benzylamine molecule itself. These approaches are often favored for their atom economy and straightforward nature.

Deuterated Reagents and Solvents in Synthesis

The use of deuterated reagents and solvents is a fundamental strategy for introducing deuterium into a molecule. In the context of benzylamine, this can be achieved through hydrogen-deuterium (H-D) exchange reactions where a deuterium source, such as deuterium oxide (D₂O), is employed. nih.govwikipedia.org The exchange is often facilitated by a catalyst and can be influenced by reaction conditions such as temperature and the choice of solvent. mdpi.commit.edu For instance, in protic solutions like D₂O, exchangeable protons, such as those on an amine group, can readily exchange with deuterium from the solvent. wikipedia.org

Palladium-Catalyzed Hydrogen-Deuterium Exchange Reactions

Palladium-based catalysts are highly effective in facilitating the regioselective deuteration of the benzylic position. nih.govmdpi.com This method provides a means for post-synthetic deuterium labeling, using D₂O as the deuterium source under mild and neutral conditions. nih.gov

The choice of palladium catalyst and its supporting structure significantly impacts the efficiency and selectivity of the H-D exchange reaction. While palladium on carbon (Pd/C) is a commonly used catalyst, it can sometimes lead to low deuterium incorporation at room temperature or undesired side reactions at higher temperatures. researchgate.net To address this, modified catalysts such as the palladium on carbon-ethylenediamine complex [Pd/C(en)] have been developed. nih.govresearchgate.net The Pd/C(en) catalyst has shown to be more efficient for deuterium incorporation into the benzylic site of O-benzyl protective groups without causing hydrogenolysis. nih.gov The presence of a small amount of hydrogen gas can also enhance the H-D exchange reaction on the benzylic site in D₂O. nih.gov

Table 1: Comparison of Catalytic Systems for Benzylic Deuteration This table is for illustrative purposes and synthesizes data from multiple sources.

| Catalyst | Deuterium Source | Key Features | Reference |

| Pd/C | D₂O with H₂ gas | Efficient and regioselective H-D exchange at the benzylic site. | nih.gov |

| Pd/C(en) | D₂O | Efficient deuterium incorporation without hydrogenolysis of O-benzyl groups. | nih.gov |

| Pd/C and Pt/C mixed | D₂O with H₂ gas | Synergistic effect leads to high deuteration, even on sterically hindered sites. | researchgate.net |

Deuterium oxide (D₂O) is a convenient and readily available deuterium source for palladium-catalyzed H-D exchange reactions. nih.govacs.org The reaction is typically carried out in D₂O, which serves as both the solvent and the deuterium donor. nih.gov The use of D₂O avoids the need for expensive and potentially hazardous D₂ gas. mdpi.com The efficiency of the exchange can be influenced by the solvent system; for example, a mixture of tetrahydrofuran (B95107) (THF) and D₂O has been used to achieve high deuterium incorporation and regioselectivity for anilines. researchgate.net

Indirect Synthetic Routes via Deuterated Precursors

An alternative to direct deuteration is the synthesis of this compound from precursors that already contain the deuterium label in the desired position.

Preparation from Deuterated Aldehydes and Formic Acid

A well-established method for the synthesis of amines is the Eschweiler-Clarke reaction, which involves the reductive amination of a primary or secondary amine with formaldehyde (B43269) and formic acid. jk-sci.comnrochemistry.comwikipedia.org To synthesize this compound, a variation of this reaction can be employed using a deuterated aldehyde and a suitable reducing agent.

The synthesis can proceed via the reaction of an amine with a deuterated aldehyde to form an imine intermediate. dtu.dkrochester.edu This imine is then reduced to the desired deuterated amine. Formic acid can act as the hydride source for the reduction of the imine. wikipedia.org By using deuterated formic acid (DCOOH or DCOOD), deuterium can be introduced at the alpha-position of the amine. This reductive methylation process is known to stop at the tertiary amine stage and does not produce quaternary ammonium (B1175870) salts. wikipedia.org The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org

Table 2: Key Reagents in the Indirect Synthesis of this compound This table is for illustrative purposes and synthesizes data from multiple sources.

| Reagent | Role in Synthesis | Reference |

| Deuterated Benzaldehyde (B42025) | Provides the deuterated benzyl (B1604629) backbone. | rochester.edu |

| Formic Acid / Deuterated Formic Acid | Acts as the reducing agent (hydride/deuteride source). | wikipedia.orgnih.gov |

| Primary Amine (e.g., Ammonia) | Nitrogen source for the final amine product. | nrochemistry.com |

Deuterium Incorporation via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway for the synthesis of deuterated compounds. beilstein-journals.org The use of deuterated reagents within these reactions allows for the direct incorporation of deuterium into the final product structure. researchgate.net

One notable approach for the synthesis of benzylamine derivatives, which can be adapted for the preparation of this compound, involves the use of deuterated isonitriles. researchgate.net For instance, the preparation of [D2]-isonitriles from [D3]-formamides through a modified Leuckart–Wallach reaction has been reported. researchgate.net These [D2]-isonitriles can then be employed in MCRs to generate products with a [D2]-benzylic position. researchgate.net

A key strategy involves the use of deuterated aldehydes in MCRs. For example, the Ugi three-component reaction (Ugi-3CR), which combines an isonitrile, an amine, and a ketone or aldehyde, can produce α-amino amides. beilstein-archives.org When a deuterated aldehyde with high isotopic purity (>95% D) is used in this reaction, the resulting product retains a high level of deuterium incorporation without significant scrambling. beilstein-journals.org Similarly, the Ugi four-component reaction (Ugi-4CR) also demonstrates no significant deuterium scrambling, making it a viable method for introducing deuterium at specific positions. beilstein-archives.org

Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction involving an α-amino-heterocycle, an aldehyde, and an isocyanide. beilstein-archives.org While using a deuterated aldehyde in the GBB reaction is not feasible for benzylic deuteration due to the reaction mechanism, the use of [D2]- and [D1]-isocyanides has been successfully demonstrated. beilstein-journals.orgbeilstein-archives.org

The table below summarizes the use of deuterated reagents in various multicomponent reactions that are pertinent to the synthesis of deuterated amines.

| Multicomponent Reaction | Deuterated Reagent | Deuterium Incorporation | Reference |

| Ugi-3CR | >95% Deuterated Aldehyde | >95% | beilstein-journals.org |

| Ugi-4CR | Deuterated Aldehyde | No Deuterium Scrambling | beilstein-archives.org |

| GBB Reaction | [D2]- and [D1]-isocyanides | Successful Incorporation | beilstein-journals.orgbeilstein-archives.org |

| Passerini Reaction | 65% Deuterated Aldehyde | 65% | beilstein-journals.org |

Cu-Catalyzed Transfer Hydrodeuteration for Benzylic Deuteration

Copper-catalyzed transfer hydrodeuteration has emerged as a highly effective and regioselective method for introducing deuterium at the benzylic position of various organic molecules. acs.org This technique is particularly valuable for the synthesis of compounds with precisely two deuterium atoms at the benzylic site, achieving high levels of isotopic purity (≥90% of the desired α,α-d2 isotopomer). researchgate.net

The reaction typically involves the use of a copper catalyst, such as copper(II) acetate (B1210297) (Cu(OAc)2), in combination with a suitable ligand, like (R)- or (S)-DTBM-SEGPHOS. marquette.edu The deuterium source is often a combination of a silane (B1218182), such as dimethoxy(methyl)silane-d1, and a deuterated alcohol, like 2-propanol-OD or ethanol-OD. marquette.edu This method has been successfully applied to the transfer deuteration of a wide range of terminal and internal aryl alkynes, which are precursors to benzylic deuterated alkanes. marquette.edu

A significant advantage of this methodology is its high degree of regiocontrol during the alkyne hydrocupration step, which leads to some of the highest selectivities reported for an alkyne transfer hydrodeuteration reaction. acs.orgresearchgate.net The reaction conditions are generally mild, allowing for the tolerance of various functional groups. marquette.edu For instance, Lewis basic nitrogen functionalities are compatible with the reaction, making it a promising route for the synthesis of this compound. acs.org Furthermore, reducible functionalities such as benzyl ethers and sulfonamides remain stable under these conditions. marquette.edu

The following table presents data on the Cu-catalyzed transfer hydrodeuteration of various aryl alkynes, demonstrating the yields and high levels of deuterium incorporation achieved.

| Substrate | Product Yield (%) | Deuterium Incorporation (%) | Reference |

| Phenylhexyne | 75-83 | ≥90 | acs.orgresearchgate.net |

| Arenes with one or two methyl groups | 75-83 | ≥90 | acs.org |

| Isobutyl-, cyclopentyl-, or cyclohexyl-substituted alkynes | 81-88 | ≥90 | acs.org |

| Substrate with Lewis basic nitrogen functionality | 62 | Not specified | acs.org |

| Halogenated substrates | 72-93 | Not specified | acs.org |

| Substrates with ethyl ester, cyano, or benzyl ether groups | 72-93 | Not specified | acs.org |

Control of Deuterium Incorporation and Regioselectivity

The precise control of deuterium incorporation and regioselectivity is a critical aspect of synthesizing specifically labeled isotopologues like this compound. In the context of Cu-catalyzed transfer hydrodeuteration, several factors influence the outcome of the reaction, ensuring the desired α,α-dideuterated product is obtained with high purity. acs.orgresearchgate.net

The high regioselectivity of the alkyne hydrocupration step is a key determinant. acs.org For internal aryl alkynes, there is a modest preference for the copper to insert at the carbon atom alpha to the aromatic ring due to increased steric hindrance. acs.org This inherent preference is crucial for achieving deuteration specifically at the benzylic position. The choice of ligand also plays a significant role in controlling the regioselectivity. acs.org

Furthermore, the reaction conditions, including the choice of deuterium source and solvent, can be optimized to maximize deuterium incorporation and minimize the formation of isotopic impurities. acs.orgresearchgate.net Analysis of the reaction products using techniques like molecular rotational resonance spectroscopy has confirmed the generation of high-purity isotopic products with only trace isotopic impurities. acs.orgresearchgate.net

The compatibility of the Cu-catalyzed system with various functional groups further underscores its control over selectivity. The reaction demonstrates high chemoselectivity, with reducible groups like esters and nitriles, as well as halogens, remaining intact during the hydrodeuteration process. acs.org This allows for the synthesis of complex deuterated molecules with a high degree of precision.

The following table provides an overview of the factors influencing the control of deuterium incorporation and regioselectivity in Cu-catalyzed transfer hydrodeuteration.

| Factor | Influence on Selectivity | Reference |

| Ligand Choice | Influences the regioselectivity of the hydrocupration step. | acs.org |

| Substrate Structure | Steric hindrance in internal aryl alkynes favors Cu insertion at the α-carbon. | acs.org |

| Reaction Conditions | Optimization of deuterium source and solvent minimizes isotopic impurities. | acs.orgresearchgate.net |

| Catalyst System | Cu(OAc)2 with specific ligands provides high regio- and chemoselectivity. | acs.orgmarquette.edu |

Mechanistic Studies and Kinetic Isotope Effects Kie Employing Benzyl Alpha,alpha D2 Amine

Theoretical Framework of Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov This phenomenon is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energy (ZPE) of chemical bonds. diva-portal.org A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate.

KIEs are categorized into two main types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. nih.gov For the substitution of hydrogen with deuterium (B1214612), the KIE is expressed as the ratio of the rate constants, kH/kD. A "normal" primary KIE for C-H bond cleavage typically falls in the range of 2 to 8, indicating that this bond-breaking event is part of the slowest step of the reaction. nih.gov

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. nih.gov SKIEs are generally much smaller than PKIEs, with kH/kD values often ranging from 0.8 to 1.4. researchgate.net They provide information about changes in hybridization or the steric environment of the isotopically labeled position during the transition state. An effect where kH/kD > 1 is a "normal" SKIE, while an effect where kH/kD < 1 is an "inverse" SKIE. nih.gov

The study of KIEs is a fundamental method for determining reaction mechanisms, identifying rate-limiting steps, and characterizing the structure of transition states. nih.gov

**3.2. Application of Benzyl-alpha,alpha-D2-amine in Enzyme Mechanism Elucidation

The specificity and efficiency of enzymes make them fascinating subjects for mechanistic studies. This compound is a valuable substrate analogue for probing the mechanisms of various amine-metabolizing enzymes.

The magnitude of the KIE observed when this compound is used as a substrate can reveal whether the cleavage of the α-C-H bond is a rate-determining step in an enzyme-catalyzed reaction. A significant primary KIE (typically >2) strongly suggests that the breaking of this specific bond is kinetically significant and occurs during the slowest phase of the catalytic cycle. nih.gov This information is crucial for building an accurate model of the enzyme's mechanism. For example, in amine oxidation reactions, a large KIE points to mechanisms where hydride transfer or proton abstraction from the alpha-carbon is the rate-limiting event. nih.govnih.gov

Monoamine Oxidase B (MAO-B) is a flavin-dependent mitochondrial enzyme that plays a key role in the metabolism of various neurotransmitters and biogenic amines. nih.gov Benzylamine (B48309) is a preferred substrate for MAO-B. nih.gov Studies using this compound have been instrumental in understanding its catalytic mechanism.

Research on recombinant human MAO-B has shown significant deuterium kinetic isotope effects for the oxidation of benzylamine. acs.org The reported values of Dkcat = 4.7 and D[kcat/Km(benzylamine)] = 4.5 indicate that the cleavage of the C-H bond at the alpha-position is a major rate-limiting step in the reaction. acs.org Further investigations combining deuterium and nitrogen KIEs on the oxidation of benzylamine and its deuterated analogue by MAO-B revealed that the cleavage of the C-H bond and the rehybridization of the nitrogen atom are not concerted, providing deeper insight into the transition state of the reaction. acs.orgnih.govmdpi.com These findings support a polar nucleophilic mechanism over a concerted hydride transfer for MAO-B. mdpi.com

| Parameter | Isotope Effect (kH/kD) | Enzyme | Reference |

|---|---|---|---|

| Dkcat | 4.7 | Recombinant Human MAO-B | acs.org |

| D[kcat/Km(benzylamine)] | 4.5 | Recombinant Human MAO-B | acs.org |

| Enzyme Reduction | ~3 | Pig-Plasma Benzylamine Oxidase | nih.gov |

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, a process that typically involves the transfer of a hydride ion (H-) from the alcohol to a cofactor like NAD+. While this compound is not a substrate for ADHs, the principle of using deuterated molecules to study hydride transfer is well-established in this enzyme class.

For instance, studies on the oxidation of benzyl (B1604629) alcohol by various oxidants have used [α,α-D2]benzyl alcohol to probe the mechanism. The observation of a large primary KIE (e.g., kH/kD = 5.40) provides strong evidence that the transfer of a hydride from the alcohol's alpha-carbon is the rate-determining step. researchgate.net This same principle would apply to any enzyme-catalyzed reaction involving hydride transfer from a benzylic position; a significant KIE upon deuteration at that site confirms the kinetic importance of the C-H bond cleavage.

N-Methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-l-methionine (SAM), to an acceptor, such as an amine. nih.gov An example is Phenylethanolamine N-methyltransferase (PNMT), which converts norepinephrine (B1679862) to epinephrine. nih.govacs.org

In the study of these mechanisms, this compound is not typically employed. This is because the C-D bonds at the alpha-carbon are not broken or formed during the N-methylation reaction. The chemistry occurs at the nitrogen atom, which acts as a nucleophile to attack the methyl group of SAM. nih.gov Therefore, no primary KIE would be expected from deuterating the benzylamine substrate at the alpha-carbon. Instead, mechanistic studies on N-methyltransferases utilize isotopically labeled SAM (e.g., with 14C or 3H on the methyl group) to measure KIEs for the methyl transfer step itself, which is often rate-limiting. nih.govacs.org

Mechanistic Probes in Organic Reactions

Beyond enzymatic studies, this compound serves as a valuable mechanistic probe in synthetic organic chemistry. In any reaction where a C-H bond at the benzylic position of benzylamine is cleaved—such as in certain oxidation, substitution, or elimination reactions—a KIE experiment can provide critical evidence about the mechanism.

For example, in the catalytic oxidation of amines, observing a significant kH/kD value when comparing the reaction rates of benzylamine and this compound would implicate C-H bond cleavage in the rate-determining step. acs.org This helps chemists distinguish between possible pathways. For instance, it can help determine if a reaction proceeds via a hydride abstraction, a hydrogen atom transfer, or a proton-coupled electron transfer. This detailed mechanistic understanding is vital for optimizing reaction conditions and developing new synthetic methodologies.

Dehydrogenative Coupling Reactions

Dehydrogenative coupling reactions are atom-economical methods for forming new bonds by removing hydrogen gas. The use of this compound and its corresponding alcohol, benzyl-alpha,alpha-d2-alcohol, has been instrumental in clarifying the mechanisms of these transformations.

In the palladium-catalyzed dehydrogenative synthesis of imidazoquinolines, a kinetic isotope effect of 3.1 was observed when comparing the reaction rates of benzyl alcohol and benzyl-α,α-d2 alcohol. researchgate.netresearchgate.netresearchgate.net This significant KIE suggests that the cleavage of the benzylic C-H bond is involved in the turnover-limiting step of the reaction. researchgate.net Similarly, in the ruthenium-catalyzed synthesis of imines from primary alcohols and amines, studies with benzyl alcohol-α,α-d2 were conducted to probe the reaction mechanism. dtu.dk

Further mechanistic work on cobalt-catalyzed dehydrogenation of alcohols and amines involved scrambling experiments with a mixture of α,α-d2-benzyl alcohol and 4-methylbenzyl alcohol. dtu.dk The detection of H/D scrambling with deuterium incorporation in both imine products provided evidence for a reversible hydrogen transfer process. dtu.dk

| Reaction Type | Catalyst System | Observed KIE (kH/kD) | Implication |

| Dehydrogenative synthesis of imidazoquinolines | Palladium/TPPMS | 3.1 researchgate.netresearchgate.netresearchgate.net | Benzylic C-H bond cleavage is part of the turnover-limiting step. researchgate.net |

| Dehydrogenative imine synthesis | Ruthenium N-heterocyclic carbene complex | Not explicitly quantified in the provided text, but used for mechanistic study. dtu.dk | Used to understand the reaction pathway. dtu.dk |

| Dehydrogenation of alcohols and amines | Cobalt(I) PNP complex | Not explicitly quantified in the provided text, but scrambling was observed. dtu.dk | Suggests reversible hydrogen transfer steps. dtu.dk |

Amine Alkylation with Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a green approach for the N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde or ketone. Mechanistic studies using isotopically labeled substrates have been crucial in validating this pathway.

In an iridium-catalyzed alkylation of amines with alcohols, a primary kinetic isotope effect (kH/kD) of 2.48 was determined using benzyl alcohol-α,α-d2 in competition with para-methoxybenzyl alcohol. dtu.dk This result, combined with Hammett studies, pointed towards hydride abstraction as the selectivity-determining step. dtu.dk However, in a separate study on ruthenium-catalyzed transformations, a KIE of 2.29 ± 0.15 for the reaction between benzyl alcohol and hexylamine (B90201) suggested that C-H bond breakage is not the sole rate-determining step but one of several slow steps. dtu.dk

| Catalyst System | Reactants | Observed KIE (kH/kD) or Observation | Mechanistic Implication |

| [CpIrCl2]2 | Aniline and para-substituted benzyl alcohols | 2.48 dtu.dk | Hydride abstraction is the selectivity-determining step. dtu.dk |

| Ruthenium complex | Benzylamine and benzyl alcohol | 2.29 ± 0.15 dtu.dk | C-H bond breakage is one of several slow steps. dtu.dk |

| π-Benzylpalladium system | Aniline, benzyl-α,α-d2 alcohol, and 3-methylbenzyl alcohol | H/D scrambled products researchgate.net | Supports a borrowing hydrogen pathway. researchgate.net |

| [CpIrCl2]2 | Aniline, p-chlorobenzyl alcohol, and benzyl alcohol-α,α-d2 | 1.94 dtu.dk | Deuterium exchange occurs, confirming C-H activation. dtu.dk |

C-H Activation and Functionalization Studies

Direct C-H activation and functionalization represent a major goal in modern synthetic chemistry. This compound and related deuterated compounds are used to determine the mechanism and rate-limiting steps of these reactions.

In a study on the dual copper- and aldehyde-catalyzed transient C-H sulfonylation of benzylamines, a competition kinetic isotope effect experiment showed a preferential reaction of the protic substrate, with an H/D ratio of 3.88. acs.org This indicates that C-H bond cleavage is a critical step in the reaction mechanism. acs.org

In a different system involving the photocatalytic α-functionalization of amines, the reaction of N-benzyl-N-methylaniline labeled at the benzylic position (6-d2) in acetonitrile (B52724) led to the methyl-functionalized product, with the majority of the deuterium label remaining at the benzylic position. nih.gov However, some deuterium scrambling to the position alpha to the ketone was observed, suggesting a 1,5-hydrogen atom transfer process. nih.gov When the reaction was conducted in methylene (B1212753) chloride, the expected benzylic functionalization occurred without loss of the deuterium label. nih.gov

| Reaction | Catalyst/Conditions | Observation/KIE | Mechanistic Insight |

| Transient C-H Sulfonylation of Benzylamines | Copper(II) acetate (B1210297) / 2-hydroxynicotinaldehyde | KIE (H/D) = 3.88 acs.org | C-H bond cleavage is a key mechanistic step. acs.org |

| Photocatalytic α-Functionalization of Amines | Visible light / Acetonitrile | Deuterium scrambling observed from benzylic position. nih.gov | Suggests a 1,5-hydrogen atom transfer can occur. nih.gov |

| Photocatalytic α-Functionalization of Amines | Visible light / Methylene chloride | No loss of deuterium from the benzylic position. nih.gov | Solvent choice can influence the reaction pathway and prevent side reactions. nih.gov |

Amine-Catalyzed Acetylation Reactions

Amine-catalyzed acetylation is a fundamental transformation in organic synthesis. Mechanistic studies using inline NMR have provided detailed insights into the reaction pathway. While direct use of this compound was not the primary focus of the cited studies, the principles of using labeled substrates are highly relevant.

In the amine-catalyzed acetylation of benzyl alcohol, the reaction is significantly accelerated by the presence of an amine base. nih.govacs.org Detailed mechanistic studies have identified the formation of key intermediates such as the acetyl ammonium (B1175870) ion. nih.govnih.gov In the presence of tertiary amines like N,N-diisopropylethylamine (DIPEA), the formation of ketene (B1206846) was also observed in the initial stages of the reaction. nih.govacs.org While these studies did not explicitly report KIE experiments with deuterated benzylamine, such an experiment could differentiate between a mechanism where the amine acts solely as a proton shuttle versus one involving C-H bond cleavage in a rate-limiting step.

Crossover Experiments and Intermolecular Competition Studies

Crossover experiments are a definitive method to distinguish between intramolecular and intermolecular reaction pathways. When two similar but isotopically distinct substrates are reacted together, the formation of "crossed" products, containing isotopes from both starting materials, is indicative of an intermolecular process.

In the context of amine alkylation with alcohols, a crossover experiment using benzyl-α,α-d2 alcohol and 3-methylbenzyl alcohol yielded H/D scrambled products, which is strong evidence for an intermolecular "borrowing hydrogen" mechanism. researchgate.net Similarly, in a cobalt-catalyzed dehydrogenation, reacting a mixture of α,α-d2-benzyl alcohol and 4-methylbenzyl alcohol with an amine led to deuterium scrambling in both imine products, again pointing to an intermolecular hydrogen transfer process. dtu.dk

Competition experiments are also used to probe reaction mechanisms. For instance, in an iridium-catalyzed amine alkylation, a competition experiment between benzyl alcohol-α,α-d2 and para-methoxybenzyl alcohol was used to determine the KIE. dtu.dk Another study noted that a simple competition experiment between [α,α-D2]benzyl alcohol and benzyl alcohol was not feasible for determining the KIE due to rapid deuterium scrambling. dtu.dk

Applications As Isotopic Tracers in Chemical and Biochemical Systems

Tracer Studies for Reaction Pathway Elucidation

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, allowing for the detailed mapping of reaction pathways. Benzyl-alpha,alpha-D2-amine has been employed as a tracer to distinguish between proposed mechanistic routes in chemical reactions. For instance, in studies of oxidation reactions, the presence of deuterium (B1214612) at the benzylic position can help determine whether the C-H bond is broken in the rate-determining step. If a slower reaction rate is observed for the deuterated compound compared to its non-deuterated counterpart (a phenomenon known as the kinetic isotope effect), it provides strong evidence for the involvement of that bond in the crucial step of the reaction.

In one such application, the role of monoamine oxidase (MAO) in the oxidation of benzylamine (B48309) was investigated. By comparing the reaction kinetics of this compound with the unlabeled compound, researchers were able to confirm that the cleavage of the C-H bond at the alpha-position is a key step in the enzymatic oxidation process. This type of study is critical for understanding enzyme mechanisms and for the design of enzyme inhibitors.

Deuterium Labeling for Investigating Metabolic Stability and Fate

The metabolic fate of xenobiotics is a central focus of pharmacology and toxicology. Deuterium labeling is a widely accepted strategy to investigate the metabolic stability and pathways of drug candidates and other foreign compounds in biological systems.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. They are frequently used in in vitro studies to predict the metabolic clearance of compounds. The metabolism of benzylamine, a substrate for monoamine oxidase (MAO), has been studied using rat liver microsomes. In these systems, the rate of metabolism of this compound can be compared to that of benzylamine to assess the kinetic isotope effect on its enzymatic degradation. A significant decrease in the rate of metabolism for the deuterated analog indicates that the cleavage of the C-H bond at the alpha-position is a rate-limiting step in its metabolism.

Below is a table summarizing typical findings from such in vitro studies:

| Compound | Enzyme System | Key Finding |

| This compound | Rat Liver Microsomes | Reduced rate of metabolism compared to benzylamine, indicating a primary kinetic isotope effect. |

| This compound | Recombinant Human Monoamine Oxidase | Allows for the study of specific enzyme isoforms (MAO-A and MAO-B) and their role in the metabolism of benzylamine. |

The use of stable isotope-labeled compounds is instrumental in identifying the chemical structures of metabolites. When this compound is incubated with a metabolically active system, the resulting metabolites will retain the deuterium label, provided the C-D bonds are not cleaved during the transformation. This isotopic signature allows for the confident identification of metabolites from the complex mixture of endogenous compounds using mass spectrometry. The mass shift of 2 Da (Daltons) between the unlabeled and deuterated metabolites simplifies the interpretation of mass spectra.

For example, the primary metabolic pathway of benzylamine is oxidation by MAO to form benzaldehyde (B42025), which is then further oxidized to benzoic acid. The use of this compound would be expected to yield deuterated benzaldehyde and subsequently deuterated benzoic acid, confirming this metabolic route.

Deuterium labeling can provide deep insights into the mechanisms of enzyme-mediated degradation. For instance, studies on monoamine oxidase (MAO) have utilized deuterated substrates like this compound to probe the enzyme's catalytic mechanism. The observed kinetic isotope effect provides information about the transition state of the reaction and the nature of the bond-breaking and bond-forming steps. This knowledge is crucial for understanding the fundamental biology of these enzymes and for the development of drugs that target them.

Quantitative Analysis as Internal Standards in Mass Spectrometry-Based Methods

One of the most significant applications of this compound is its use as an internal standard in quantitative analysis by mass spectrometry. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by its mass. Deuterated compounds are nearly perfect internal standards because their chromatographic behavior is almost identical to their unlabeled counterparts, but they have a different mass-to-charge ratio (m/z).

In a typical quantitative mass spectrometry experiment, a known amount of this compound is added to a sample containing an unknown quantity of benzylamine. The two compounds co-elute during chromatography and are detected by the mass spectrometer. The ratio of the signal intensity of the analyte (benzylamine) to the internal standard (this compound) is used to calculate the concentration of the analyte. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

| Application | Analyte | Internal Standard | Analytical Technique |

| Quantification of Benzylamine in Biological Fluids | Benzylamine | This compound | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Neurotransmitter Analysis | Biogenic Amines | Deuterated Analogs | Gas Chromatography-Mass Spectrometry (GC-MS) |

Application in Metabolomics Research (e.g., Fungal Metabolomics, Non-Human Systems)

Metabolomics aims to comprehensively identify and quantify all small molecules (the metabolome) within a biological system. Stable isotope labeling is a powerful technique in metabolomics for tracing metabolic fluxes and identifying unknown metabolites. While specific examples of the use of this compound in fungal metabolomics are not extensively documented in readily available literature, the principles of its application are clear.

In a hypothetical fungal metabolomics study, this compound could be introduced into the fungal culture as a metabolic probe. The fungus might be capable of metabolizing benzylamine through various pathways. By analyzing the fungal extracts using high-resolution mass spectrometry, researchers could identify novel metabolites of benzylamine by searching for mass signals corresponding to deuterated compounds. This approach can help to map out new metabolic pathways and understand the biochemical capabilities of different fungal species.

Computational Chemistry Approaches to Benzyl Alpha,alpha D2 Amine Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) has emerged as a robust method for studying the energetics of reactions involving benzylamine (B48309) and its deuterated analogues. acs.orgscispace.com DFT calculations allow for the exploration of complex reaction mechanisms, such as the iridium-catalyzed ortho-C–H alkenylation of benzylamines. acs.orgnih.gov In such reactions, DFT can be employed to determine the energies of reactants, intermediates, transition states, and products, providing a comprehensive energy profile for the entire catalytic cycle.

For instance, in the iridium-catalyzed process, DFT calculations have shown that the mechanism involves several key steps: N–H deprotonation, C–H activation, migratory insertion of an alkene, N-protonation, β-H elimination, and reductive elimination. acs.orgnih.gov By calculating the free energy barriers for each step, the rate-determining step can be identified. acs.org For the ortho-alkenylation of benzylamines, the migratory insertion of ethyl acrylate (B77674) was found to be the rate-determining step. nih.gov

Furthermore, DFT studies can elucidate the role of catalysts and other reagents in the reaction. For example, in the I2-catalyzed reaction of phenylacetaldehyde (B1677652) and benzylamine, DFT calculations revealed that the iodine catalyst significantly lowers the activation energy of the rate-determining step by activating the C-H bond. sioc-journal.cn Similarly, in the B(C6F5)3-catalyzed reductive deamination of benzylamines, DFT has been used to understand the role of the catalyst and the effect of excess silane (B1218182) on the reaction efficiency. frontiersin.org

The accuracy of DFT calculations is dependent on the choice of the functional and basis set. The M06 functional, for example, has been shown to perform well in mechanistic studies of transition metal-catalyzed reactions. koreascience.kr Geometry optimizations and frequency calculations are typically performed to locate and characterize stationary points on the potential energy surface. acs.org

Table 1: Calculated Activation Energies for Key Steps in Benzylamine Reactions

| Reaction | Catalyst/Reagent | Key Step | Activation Energy (kcal/mol) | Computational Method |

| Iridium-Catalyzed ortho-C–H Alkenylation | IrCp(OAc)2 | N-H Deprotonation | 18.6 | M06/6-31+G(d) |

| Iridium-Catalyzed ortho-C–H Alkenylation | IrCp(OAc)2 | C-H Activation | 21.6 | M06/6-31+G(d) |

| Iridium-Catalyzed ortho-C–H Alkenylation | IrCp*(OAc)2 | N-Protonation | 18.1 | M06/6-31+G(d) |

| Phenylacetaldehyde and Benzylamine Reaction | I2 | Rate-Determining Step (uncatalyzed) | 514.32 kJ/mol | B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) |

| Phenylacetaldehyde and Benzylamine Reaction | I2 | Rate-Determining Step (catalyzed) | 145.94 kJ/mol | B3LYP/6-311++G(d,p)//B3LYP/6-31+G(d) |

Note: The table presents a selection of calculated activation energies from different studies and is not an exhaustive list.

Modeling Transition States and Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the accurate characterization of transition states (TS) and reaction intermediates. Computational methods, particularly DFT, are instrumental in modeling these transient species for reactions involving benzylamine and its deuterated isotopologues. acs.orgkoreascience.kr

In the L-proline-catalyzed transamidation of acetamide (B32628) with benzylamine, DFT calculations were used to investigate the geometries and energies of all intermediates and transition states. koreascience.kr The study revealed that although the mechanisms for L-proline and pyrrolidine (B122466) catalysis are similar, their rate-determining steps differ. koreascience.kr For the L-proline catalyzed reaction, the intramolecular nucleophilic addition was identified as the rate-determining step. koreascience.kr Such detailed mechanistic insights are made possible by locating the transition state structures, which are characterized by having exactly one imaginary frequency in the vibrational analysis. acs.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state connects the correct reactant and product intermediates on the potential energy surface. sioc-journal.cn This ensures the validity of the proposed reaction pathway.

For example, in the iridium-catalyzed ortho-C–H alkenylation of benzylamine, several intermediates were identified, including N-coordinated complexes and five-membered iridacycles. acs.org The transition states connecting these intermediates were located, and their energy barriers were calculated, providing a step-by-step understanding of the reaction progress. acs.org Similarly, in the reaction of phenylacetaldehyde and benzylamine to form polysubstituted imidazole, both with and without an I2 catalyst, all reactants, intermediates, transition states, and the final product were optimized to map out the reaction pathway. sioc-journal.cn

The study of deuterated systems like Benzyl-alpha,alpha-D2-amine allows for the investigation of kinetic isotope effects, which are highly sensitive to the structure of the transition state. researchgate.net The differences in the vibrational frequencies of C-H and C-D bonds in the transition state relative to the ground state are a key determinant of the kinetic isotope effect.

Prediction of C-H Activation Sites and Reactivity Profiles

In the context of transition metal-catalyzed reactions, directing groups play a crucial role in controlling which C-H bond is activated. acs.org DFT studies can model the interaction between the catalyst, the directing group, and the substrate to predict the most favorable site for C-H activation. For instance, in the iridium-catalyzed ortho-alkenylation of benzylamines, a pentafluorobenzoyl (PFB) directing group is used to ensure ortho-selectivity. acs.orgnih.gov Computational analysis revealed that N-deprotonation precedes C-H activation, and the ortho-C-H bond is preferentially activated through a concerted metalation-deprotonation (CMD) mechanism. acs.orgnih.gov

Furthermore, computational models can predict the relative reactivity of different substrates. In a study on the B(C6F5)3-catalyzed reductive deamination of benzylamines, DFT calculations correctly predicted the experimentally observed reactivity order of benzylamines with varying degrees of substitution. frontiersin.org This predictive capability is invaluable for designing more efficient catalytic systems.

The effect of substituents on the reactivity can also be systematically investigated using computational methods. For the reductive deamination reaction, DFT studies on the effect of substituents on the silane reagent indicated that introducing electron-withdrawing groups on the phenyl ring of PhSiH3 could lower the reaction energy barrier, thereby potentially improving the reaction efficiency. frontiersin.org

The prediction of C-H activation sites is not limited to metal-catalyzed reactions. In an N-heterocyclic carbene (NHC) catalyzed benzylic sp3 C-H bond activation of N-benzylamines, DFT studies showed that the activation occurs through a nucleophilic attack of the free carbene. researchgate.net

Simulation of Deuterium (B1214612) Isotope Effects

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Computational methods provide a powerful means to simulate and understand these deuterium isotope effects in reactions involving this compound.

One of the primary applications of KIE simulations is to gain insight into reaction mechanisms, particularly the nature of the transition state. researchgate.netresearchgate.net A primary KIE (kH/kD > 1) is often indicative of C-H bond breaking or formation in the rate-determining step. nih.gov For instance, in the addition of benzylamines to β-nitrostyrenes, the observed KIEs involving deuterated benzylamine nucleophiles supported a mechanism where proton transfer from the amine to the β-carbon occurs concurrently with the addition of the amine to the α-carbon. researchgate.net

Path integral calculations, a quantum mechanical method, have been used to compute the H/D KIE for the monoamine oxidase A (MAO A)-catalyzed decomposition of benzylamine. nih.govnih.govmdpi.com These simulations, which can account for nuclear quantum effects like tunneling, yielded a KIE value in reasonable agreement with experimental data, supporting the proposed mechanism where the rate-limiting step is the abstraction of a hydride anion from the methylene (B1212753) group of benzylamine. nih.govnih.govmdpi.com

DFT calculations are also widely used to predict KIEs. mdpi.com By calculating the vibrational frequencies of the reactant and the transition state for both the undeuterated and deuterated species, the zero-point energy (ZPE) difference can be determined, which is a major contributor to the KIE. nih.gov

Table 2: Computed and Experimental Kinetic Isotope Effects (KIE) for Benzylamine Reactions

| Reaction | System | Computed kH/kD | Experimental kH/kD | Computational Method |

| MAO A-Catalyzed Decomposition | Benzylamine | 6.5 ± 1.4 | 11.5 | Path Integral (QCP) |

| MAO B-Catalyzed Decomposition | Benzylamine | 2.4 - 3.7 | - | DFT |

| Dual Copper/Aldehyde-Catalyzed C-H Sulfonylation | Benzylamine | - | 3.88 | - |

| Iridium-Catalyzed Alkylation with Alcohols | Benzyl (B1604629) alcohol-d2 | 2.48 | - | - |

Note: This table presents a selection of KIE values from various studies and is not exhaustive. The experimental value for the dual copper/aldehyde-catalyzed reaction is a competition KIE.

The simulation of deuterium isotope effects is a valuable tool for validating proposed reaction mechanisms and for understanding the subtle interplay of electronic and quantum mechanical effects in chemical reactions.

Investigation of Non-Covalent Interactions in Deuterated Systems

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in determining the structure, stability, and reactivity of molecular systems. tamu.edu Computational methods provide a powerful lens through which to investigate these weak interactions in deuterated systems like this compound.

The conformational properties of benzylamine are influenced by intramolecular hydrogen bonds, specifically C-H···N and N-H···π interactions. researchgate.net High-level quantum chemical calculations can be used to determine the relative energies of different conformers and to characterize the nature of these non-covalent interactions. researchgate.net

Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are frequently used to study NCIs. researchgate.netresearchgate.net NBO analysis can provide information about charge transfer between orbitals, which is indicative of hydrogen bonding. nih.gov QTAIM analyzes the electron density topology to identify bond critical points, which can characterize the strength and nature of an interaction. researchgate.net

The Non-Covalent Interaction (NCI) index is a particularly useful computational tool for visualizing and analyzing weak interactions in real space. researchgate.netnih.gov It is based on the electron density and its derivatives and can distinguish between stabilizing hydrogen bonds and destabilizing steric clashes. NCI analysis is applicable to large systems and can be used to understand the interactions that govern, for example, the crystal packing of molecules. researchgate.net

In the context of deuterated systems, computational studies can explore how isotopic substitution affects non-covalent interactions. For example, deuteration has been found to increase the basicity of benzylamine, an effect that can be rationalized by considering the influence of deuterium on the vibrational properties and, consequently, the energetics of the molecule. researchgate.net

The study of non-covalent interactions is also crucial for understanding reaction mechanisms. For instance, in a DFT study of the Eschweiler-Clarke reaction, NCI analysis could be used to visualize the weak interactions in the transition state. researchgate.net Similarly, in studies of asymmetric catalysis, understanding the non-covalent interactions between the catalyst, substrate, and other species in the transition state is key to explaining the observed stereoselectivity. tamu.edu

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the characterization of Benzyl-alpha,alpha-D2-amine, offering unparalleled insight into its isotopic composition, molecular structure, and reactive behavior.

Deuterium (B1214612) (²H) NMR is a direct and powerful method for verifying the isotopic purity and the specific location of deuterium atoms within the this compound molecule. The presence of a signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms, confirming their position at the alpha-carbon. A typical ²H NMR spectrum of Boc-protected this compound in CDCl₃ would show a singlet at approximately 2.67 ppm. uva.nl The integration of this signal relative to a known standard allows for the quantification of the isotopic enrichment, which is crucial for studies where a high degree of deuteration is required to observe kinetic isotope effects or to simplify complex proton spectra.

In the ¹H NMR spectrum of this compound, the characteristic signal for the benzylic protons (typically around 3.8-4.3 ppm for the non-deuterated benzylamine) will be significantly diminished or absent, depending on the isotopic purity. rsc.org The remaining signals corresponding to the aromatic protons and the amine protons confirm the integrity of the rest of the molecule. For instance, in a study of N-benzylaniline, the benzylic protons of the non-deuterated compound appear as a singlet at 4.21 ppm. rsc.org This signal's absence or significant reduction in the deuterated analogue provides clear evidence of deuteration at the alpha position.

Table 1: Representative ¹H and ¹³C NMR Data for Benzylamine (B48309) Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-benzylaniline rsc.org | 4.21 (s, 2H, CH₂) | 48.38 (CH₂) |

| N-benzyl-3-chloroaniline rsc.org | 4.22 (s, 2H, CH₂) | 48.17 (CH₂) |

| N-benzyl-4-fluoroaniline rsc.org | 4.17 (s, 2H, CH₂) | 48.98 (CH₂) |

| N-benzyl-2-chloroaniline rsc.org | 4.31 (d, J=5.6 Hz, 2H, CH₂) | 47.91 (CH₂) |

This table showcases typical chemical shifts for the benzylic protons and carbons in various benzylamine derivatives, which would be absent or altered in this compound.

In situ NMR spectroscopy is a powerful technique for studying the kinetics and mechanisms of reactions involving this compound in real-time. nih.govacs.org By acquiring NMR spectra at regular intervals during a reaction, it is possible to monitor the disappearance of starting materials and the appearance of intermediates and products. nih.gov This provides valuable kinetic data and can help to identify transient species that might otherwise be missed. For example, in the study of the acetylation of benzyl (B1604629) alcohol, in situ NMR was used to monitor the reaction from as early as 1.5 seconds, allowing for the identification of key intermediates. nih.govacs.org This approach is particularly useful for mechanistic elucidation, as it can provide direct evidence for proposed reaction pathways. nih.govnih.gov The use of deuterated substrates like this compound can simplify the ¹H NMR spectra, making it easier to follow the changes in concentration of specific species over time.

In the realm of structural biology, deuterated compounds like this compound are valuable tools for studying protein-ligand interactions using NMR spectroscopy. The substitution of protons with deuterium can simplify complex protein NMR spectra, as deuterium has a much smaller gyromagnetic ratio than protons, leading to broader and less intense signals that can often be filtered out. This "deuterium labeling" approach helps to reduce spectral overlap and allows for the unambiguous assignment of signals corresponding to the protein or the ligand.

When this compound binds to a protein, changes in the chemical shifts of both the ligand and the protein can be observed, providing information about the binding site and the conformation of the bound ligand. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine the proximity of specific atoms in the ligand and the protein, providing crucial distance restraints for structural modeling of the protein-ligand complex. The selective deuteration at the benzylic position can be particularly useful for probing interactions involving this part of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the characterization of this compound, offering high sensitivity and accuracy for determining molecular weight and isotopic purity.

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight and assessing the isotopic purity of this compound. rsc.orgrsc.org HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions.

For this compound (C₇H₇D₂N), the calculated exact mass of the molecular ion [M]⁺ is different from that of the non-deuterated benzylamine (C₇H₉N). By comparing the experimentally measured m/z value with the calculated value, the incorporation of two deuterium atoms can be unequivocally confirmed. Furthermore, HRMS can be used to quantify the isotopic purity by analyzing the relative intensities of the peaks corresponding to the deuterated and non-deuterated species. rsc.org This is crucial for ensuring the quality of the labeled compound for subsequent experiments. For example, in a study involving deuterated compounds, HRMS was used to confirm the calculated mass of the product. rsc.org

Table 2: Calculated and Found HRMS Data for a Representative Compound

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| C₁₈H₁₃N₆ rsc.org | 313.1202 | 313.1204 |

This table illustrates the high accuracy of HRMS in determining the molecular weight of a compound, a technique equally applicable to confirming the mass of this compound.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of selectively deuterated compounds like Benzyl-alpha,alpha-D2-amine is a rapidly evolving field. acs.org Historically, methods often involved multi-step syntheses or the use of expensive and sometimes hazardous reagents like lithium aluminum deuteride. rsc.org However, recent advancements are focused on creating more efficient, cost-effective, and environmentally friendly deuteration processes.

One promising area is the development of new catalytic systems. For instance, iridium-based catalysts have shown great potential for hydrogen isotope exchange (HIE) reactions, allowing for the direct replacement of hydrogen with deuterium (B1214612) atoms in a molecule. uni-rostock.desnnu.edu.cn Researchers are also exploring the use of more abundant and less expensive metals, such as cobalt and copper, to catalyze these transformations. dtu.dknih.govacs.org The use of D2O as a deuterium source is another key development, offering a greener alternative to traditional deuterating agents. acs.org

A significant challenge in deuteration is achieving high levels of deuterium incorporation at specific sites within a molecule. nih.govacs.org Novel methods are being designed to offer greater control over this "precision deuteration." nih.govacs.org This includes the development of domino reactions that allow for the selective deuteration at alpha or beta positions relative to a functional group in a single, controlled sequence. rsc.org These advancements are crucial for producing highly pure deuterated compounds, which are essential for many applications, including their use as internal standards in mass spectrometry. acs.org

Recent research has highlighted innovative strategies for deuteration:

Ruthenium-based catalysts have been used for the stereoretentive deuteration of chiral amines using D2O, achieving high deuterium incorporation at the alpha-carbon while preserving the original stereochemistry. acs.org

Copper-catalyzed transfer hydrodeuteration of aryl alkynes provides a highly regioselective and chemoselective method to produce compounds deuterated at the benzylic position. nih.govacs.org

Thianthrenium salts can be used to efficiently and selectively introduce deuterium at the α-position of alkyl chains through a pH-dependent HIE process with D2O. nih.gov

These ongoing developments in deuteration methodologies are making compounds like this compound more accessible and affordable, paving the way for their broader use in research and industry. uni-rostock.de

Integration of Deuterated this compound in Multi-Omics Research

The advent of "multi-omics" approaches, which involve the simultaneous analysis of multiple types of biological molecules (e.g., genes, proteins, metabolites), presents a significant opportunity for the application of deuterated compounds. core.ac.uk In this context, this compound can serve as a valuable probe to trace metabolic pathways and understand complex biological networks.

One key application is in stable isotope labeling by amino acids in cell culture (SILAC) , a powerful technique used in quantitative proteomics. While SILAC traditionally uses heavy isotopes of carbon and nitrogen, the use of deuterated compounds like this compound could offer alternative labeling strategies.

Furthermore, in metabolomics, deuterated compounds are essential as internal standards for accurate quantification of metabolites by mass spectrometry. acs.org The precise mass difference introduced by the deuterium atoms allows for clear differentiation between the standard and the endogenous analyte.

The integration of deuterated compounds in multi-omics studies can help to:

Elucidate the metabolic fate of benzylamine (B48309) and related compounds in biological systems.

Identify novel protein-metabolite interactions.

Understand how genetic variations or environmental exposures affect metabolic pathways. core.ac.uk

For example, studies on the gut microbiota-brain axis are increasingly using multi-omics approaches to identify signaling molecules that mediate communication between these two systems. core.ac.uk Deuterated tracers could be instrumental in tracking the journey of microbial metabolites from the gut to the brain.

Advanced Computational Modeling for Complex Deuterated Systems

Computational modeling has become an indispensable tool in modern chemistry and biology. For deuterated systems like this compound, advanced computational methods can provide deep insights into their behavior that are often difficult to obtain through experiments alone.

One of the primary applications of computational modeling in this area is the prediction and interpretation of kinetic isotope effects (KIEs) . The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By calculating the KIE for a reaction involving this compound, researchers can gain valuable information about the reaction mechanism, particularly the rate-determining step. nih.gov

For instance, path integral calculations and quantum mechanical/molecular mechanical (QM/MM) methods are being used to model enzyme-catalyzed reactions with a high degree of accuracy. nih.govbiorxiv.org These methods can simulate the quantum mechanical behavior of the atoms involved in bond breaking and formation, providing a detailed picture of the transition state. nih.gov

Advanced computational modeling can also be used to:

Predict the vibrational spectra of deuterated molecules, which can aid in their experimental characterization.

Simulate the binding of deuterated ligands to proteins, providing insights into drug-receptor interactions.

Design new deuterated compounds with specific properties.

A study on the enzyme benzylsuccinate synthase, for example, used QM/MM modeling to understand the origins of experimentally observed phenomena, including the inversion of configuration at the benzylic carbon and kinetic isotope effects. biorxiv.org

Exploration of New Enzyme Systems Amenable to KIE Studies with Deuterated Benzylamines

The study of kinetic isotope effects (KIEs) is a cornerstone of enzymology, providing crucial information about the mechanisms of enzyme-catalyzed reactions. annualreviews.orgacs.org Deuterated benzylamines, including this compound, are excellent probes for these studies due to the significant mass difference between hydrogen and deuterium, which often leads to a measurable KIE. nih.govresearchgate.net

Researchers are continually exploring new enzyme systems where deuterated benzylamines can be used to elucidate reaction mechanisms. Some key enzyme classes of interest include:

Monoamine Oxidases (MAOs): These enzymes are involved in the metabolism of neurotransmitters and other amines. KIE studies with deuterated benzylamines have been instrumental in understanding the mechanism of MAO-A and MAO-B. nih.govcore.ac.uk Further research could explore the KIEs in different isoforms of MAO or in the presence of various inhibitors.

Vascular Adhesion Protein-1 (VAP-1): This enzyme plays a role in inflammation and has been studied using deuterated benzylamine to probe its kinetic mechanism. researchgate.net Further studies could investigate the effects of mutations on the KIE, providing insights into the roles of specific amino acid residues in catalysis.

Cytochrome P450s: This superfamily of enzymes is involved in the metabolism of a vast array of compounds, including drugs and environmental toxins. While not directly studied with this compound in the provided results, the principles of KIE analysis are highly applicable to this enzyme family. acs.org

The table below summarizes some of the enzyme systems where deuterated benzylamines have been or could be used for KIE studies.

| Enzyme System | Substrate/Probe | Key Findings/Research Focus |

| Monoamine Oxidase A (MAO-A) | Benzylamine | The rate-limiting step is hydride anion abstraction from the methylene (B1212753) group. The calculated H/D KIE is in reasonable agreement with experimental values. nih.gov |

| Monoamine Oxidase B (MAO-B) | 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine | Cleavage of the allylic C-H bond is at least partially rate-determining in the oxidation process. core.ac.uk |

| Vascular Adhesion Protein-1 (VAP-1) | Benzylamine | A significant kinetic isotope effect on (kcat/Km)app was observed with d2-benzylamine, providing insights into the kinetic complexity of the reaction. researchgate.net |

| Benzylsuccinate Synthase | Toluene (related benzylic C-H activation) | QM/MM modeling helped to explain kinetic isotope effects in the range of 1.7-2.1. biorxiv.org |

By expanding the range of enzyme systems studied with deuterated benzylamines, researchers can continue to unravel the intricate details of enzyme catalysis, which is fundamental to understanding biological processes and designing new drugs.

Q & A

Q. What are the key considerations for synthesizing Benzyl-alpha,alpha-D2-amine with high isotopic purity?

- Methodological Answer : To achieve high isotopic purity (>98 atom% D), use deuterated precursors (e.g., deuterated benzyl halides) and optimize reaction conditions to minimize proton exchange. For example, employ anhydrous solvents like dichloromethane under inert atmospheres to avoid contamination with protiated species. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by deuterium NMR (²H NMR) validation ensures isotopic integrity .

Q. Table 1: Key Parameters for Synthesis

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Precursor | Benzyl-d2 bromide | Minimize proton exchange |

| Solvent | Anhydrous dichloromethane | Avoid H₂O contamination |

| Purification | Column chromatography | Remove protiated byproducts |

| Validation | ²H NMR (δ 2.5–3.0 ppm for CD₂) | Confirm isotopic labeling |

Q. How can researchers characterize this compound’s structural and isotopic integrity?

- Methodological Answer : Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy:

- MS : Electrospray ionization (ESI-MS) in positive ion mode detects molecular ions ([M+H]⁺) and confirms deuteration via mass shifts (e.g., +2 Da for two deuterium atoms).

- NMR : ¹H NMR identifies residual protiated impurities (e.g., CH₂ peaks at δ 3.7 ppm), while ²H NMR quantifies deuteration efficiency .

- FTIR : Monitor N-H stretches (3300–3500 cm⁻¹) to assess amine functionality and isotopic substitution .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in catalytic hydrogenation?

- Methodological Answer : Deuterium’s higher mass and lower zero-point energy alter kinetic isotope effects (KIE), potentially slowing reaction rates. Design experiments to compare hydrogenation rates of protiated vs. deuterated amines under identical conditions (e.g., Pd/C catalyst, H₂ pressure). Use gas chromatography (GC) or HPLC to quantify product ratios and calculate KIE values. Note that KIE > 1 indicates slower deuterium-labeled reactions, which may require adjusted catalyst loading or temperature .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Contradiction in NMR shifts : Compare results across solvents (CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts.

- Mass spectrometry discrepancies : Use high-resolution MS (HRMS) to distinguish isobaric interferences (e.g., [M+H]⁺ vs. [M+Na]⁺).

- Crystallography conflicts : Recrystallize derivatives in multiple solvents (e.g., ethanol, ether) and analyze via X-ray diffraction to confirm molecular packing effects .

Q. How can computational modeling predict the thermodynamic stability of this compound in different solvent systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compute Gibbs free energy (ΔG) of solvation in polar (water) vs. nonpolar (toluene) solvents. Compare results with experimental solubility data. For polar solvents, deuterium’s stronger C-D bonds may increase stability by ~1–2 kcal/mol, but solvent polarity effects dominate overall solubility .

Data-Driven Research Design

Q. What experimental controls are critical when studying this compound’s metabolic pathways in biological systems?

- Methodological Answer : Include:

- Isotopic controls : Use protiated Benzyl-alpha-amine to distinguish deuteration-specific effects.

- Blank matrices : Analyze cell lysates or plasma without the compound to rule out background interference.

- Stability checks : Incubate the compound in buffer (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours.

- Enzyme inhibition : Test cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.